molecular formula C23H19Cl2N7OS B14922022 2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide

Cat. No.: B14922022
M. Wt: 512.4 g/mol
InChI Key: NAGZZWKVMFSBCI-XODNFHPESA-N
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Description

2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a pyridinylmethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino and sulfanyl groups.

    Reduction: Reduction reactions can target the triazole ring and the pyridinylmethylidene moiety.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the dichlorophenyl group are key functional groups that enable binding to enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({4-(2,4-dichlorophenyl)-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[(E)-pyridin-3-ylmethylidene]acetohydrazide lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H19Cl2N7OS

Molecular Weight

512.4 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H19Cl2N7OS/c24-17-8-9-20(19(25)11-17)32-21(14-27-18-6-2-1-3-7-18)29-31-23(32)34-15-22(33)30-28-13-16-5-4-10-26-12-16/h1-13,27H,14-15H2,(H,30,33)/b28-13+

InChI Key

NAGZZWKVMFSBCI-XODNFHPESA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)N/N=C/C4=CN=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=C(C=C(C=C3)Cl)Cl)SCC(=O)NN=CC4=CN=CC=C4

Origin of Product

United States

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